(E)-4-(2-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)benzoic acid
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Overview
Description
(E)-4-(2-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)benzoic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and benzoic acid moieties suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)benzoic acid typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 4-((3-chlorobenzyl)oxy)-3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazinyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines are the primary products.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of (E)-4-(2-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinyl and benzoic acid moieties. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-((3-chlorobenzyl)oxy)-3-methoxybenzaldehyde: Shares a similar core structure but lacks the hydrazinyl and benzoic acid groups.
4-formylbenzoic acid: Contains the benzoic acid moiety but lacks the complex hydrazinyl and benzylidene groups.
Uniqueness: (E)-4-(2-(4-((3-chlorobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(2E)-2-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-21-12-15(13-24-25-19-8-6-17(7-9-19)22(26)27)5-10-20(21)29-14-16-3-2-4-18(23)11-16/h2-13,25H,14H2,1H3,(H,26,27)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYBFWJEYZIPTR-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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